2-Buten-1-yl-dichlorophosphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Buten-1-yl-dichlorophosphine is an organophosphorus compound with the molecular formula C₄H₇Cl₂P and a molecular weight of 156.978 g/mol . This compound is characterized by the presence of a phosphorus atom bonded to two chlorine atoms and a butenyl group. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
The synthesis of 2-Buten-1-yl-dichlorophosphine typically involves the reaction of phosphorus trichloride with an appropriate butenyl precursor under controlled conditions. One common method is the reaction of phosphorus trichloride with 2-buten-1-ol, which results in the formation of this compound along with the release of hydrogen chloride gas. The reaction conditions often require an inert atmosphere and controlled temperature to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
2-Buten-1-yl-dichlorophosphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides, which are useful intermediates in organic synthesis.
Substitution: It can participate in substitution reactions where the chlorine atoms are replaced by other nucleophiles, such as amines or alcohols, leading to the formation of phosphine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Buten-1-yl-dichlorophosphine has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving phosphorus-containing compounds.
Wirkmechanismus
The mechanism by which 2-Buten-1-yl-dichlorophosphine exerts its effects involves the interaction of the phosphorus atom with various molecular targets. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. This interaction can affect various biological pathways and processes, depending on the specific target and the context of the reaction .
Vergleich Mit ähnlichen Verbindungen
2-Buten-1-yl-dichlorophosphine can be compared with other similar compounds, such as:
1,2-Bis(dichlorophosphino)ethane: This compound has two phosphorus atoms bonded to ethane, making it a useful chelating ligand in coordination chemistry.
trans-1,4-Dichloro-2-butene: This compound has a similar butenyl structure but lacks the phosphorus atom, making it less reactive in certain types of chemical reactions.
The uniqueness of this compound lies in its ability to form stable phosphorus-carbon bonds, which are valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
20420-07-9 |
---|---|
Molekularformel |
C4H7Cl2P |
Molekulargewicht |
156.97 g/mol |
IUPAC-Name |
[(E)-but-2-enyl]-dichlorophosphane |
InChI |
InChI=1S/C4H7Cl2P/c1-2-3-4-7(5)6/h2-3H,4H2,1H3/b3-2+ |
InChI-Schlüssel |
AMEPWMJRAJTVLW-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CP(Cl)Cl |
Kanonische SMILES |
CC=CCP(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.